molecular formula C21H24N2O4 B6475385 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640828-69-7

4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6475385
CAS No.: 2640828-69-7
M. Wt: 368.4 g/mol
InChI Key: IHRFQBOQMBLIRQ-UHFFFAOYSA-N
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Description

The compound contains several structural features including a 1,4-benzodioxine ring, a piperidine ring, and a pyridine ring. The 1,4-benzodioxine ring is a heterocyclic compound that consists of a benzene ring fused to a 1,4-dioxin ring . The piperidine ring is a common structural motif in many natural products and pharmaceuticals. The pyridine ring is a basic heterocyclic aromatic organic compound similar to benzene and has one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,4-benzodioxine ring system is planar, while the piperidine and pyridine rings can adopt various conformations depending on the substitution pattern and the presence of other functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various rings and functional groups. For example, the 1,4-benzodioxine ring could potentially undergo electrophilic aromatic substitution reactions . The piperidine ring could be involved in reactions typical for secondary amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen in the pyridine ring could make the compound basic . The compound could also have significant lipophilicity due to the presence of multiple aromatic rings .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-12-22-9-6-17(15)25-13-16-7-10-23(11-8-16)21(24)20-14-26-18-4-2-3-5-19(18)27-20/h2-6,9,12,16,20H,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFQBOQMBLIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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